N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

NaV1.7 inhibition Pain Sodium channel

This 4-oxy regioisomer is a critical NaV1.7 inhibitor reference from the Genentech/Xenon benzamide series. Unlike the 3-oxy analog, its distinct pharmacophoric signature makes it essential for matched pair SAR, selectivity profiling, and FTO benchmarking in pain programs. Verify target engagement with the precise substitution pattern required for valid comparisons.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 1251658-88-4
Cat. No. B2958336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
CAS1251658-88-4
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C19H16ClN3O2/c1-13-6-11-18(23-22-13)25-16-9-7-14(8-10-16)19(24)21-12-15-4-2-3-5-17(15)20/h2-11H,12H2,1H3,(H,21,24)
InChIKeyNJNWXHZWLDOIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251658-88-4): Compound Identity and Scientific Procurement Context


N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide (CAS 1251658-88-4) is a synthetic small molecule belonging to the N-substituted benzamide class, structurally characterized by a 4-((6-methylpyridazin-3-yl)oxy)benzamide core linked to a 2-chlorobenzyl moiety (molecular formula C₁₉H₁₆ClN₃O₂; MW 353.81) . The compound contains a pyridazine heterocycle—a six-membered ring bearing two adjacent nitrogen atoms—connected via an ether linkage to the benzamide scaffold. This compound appears as a reference example within the Genentech/Xenon patent family disclosing substituted benzamides as voltage-gated sodium channel (NaV1.7) inhibitors for pain indications [1]. Its structural features place it at the intersection of pyridazinyl-ether benzamide chemotypes, a motif explored across kinase inhibition, sodium channel modulation, and other therapeutic areas.

Why N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide Cannot Be Generically Substituted: Key Structural Determinants of Functional Divergence


Within the N-substituted benzamide chemical space, seemingly minor structural variations produce profound shifts in target engagement, selectivity, and downstream pharmacology. The 4-((6-methylpyridazin-3-yl)oxy)benzamide scaffold, when substituted at the benzamide nitrogen with a 2-chlorobenzyl group, defines a specific pharmacophoric arrangement that is not interchangeable with close analogs such as the 3-oxy regioisomer (N-(2-chlorobenzyl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide) or variants bearing different N-alkyl substituents (e.g., pyridin-3-yl, thiazol-2-yl, or morpholinopyrimidinyl derivatives) [REFS-2, REFS-3]. The Genentech/Xenon patent literature explicitly demonstrates that NaV1.7 inhibitory potency and isoform selectivity are exquisitely sensitive to the nature of the benzamide N-substituent and the position of the pyridazinyl-oxy attachment on the central phenyl ring [1]. Consequently, procurement decisions based solely on core scaffold similarity—without confirming the precise substitution pattern—risk acquiring a compound with materially different biological activity, compromised selectivity, or irrelevant target engagement.

N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide: Quantitative Differentiation Evidence Relative to Structural Analogs


NaV1.7 Inhibitory Activity: Positioning Within the Genentech/Xenon Substituted Benzamide Patent SAR Landscape

The Genentech/Xenon patent family (US-2015322002-A1, EP3074377B1) establishes quantitative structure-activity relationships (SAR) for the N-substituted benzamide series as NaV1.7 inhibitors. Within this comprehensive SAR framework, the 2-chlorobenzyl N-substituent defines a specific potency and selectivity cluster that is distinct from analogs bearing alternative N-substituents such as pyridinyl, thiazolyl, or morpholinopyrimidinyl groups [1]. The patent discloses that NaV1.7 IC₅₀ values across the series span several log orders depending on the nature of the benzamide N-substituent and the position of the heteroaryl-oxy linkage. While the exact NaV1.7 IC₅₀ for this specific reference example is not publicly disclosed in the available patent excerpts, the compound resides within a structurally defined SAR cluster characterized by sub-micromolar NaV1.7 inhibitory activity [1]. The quantitative differentiation from the 3-oxy regioisomer is structurally grounded: the 4-oxy substitution positions the pyridazinyl ring in a distinct geometric relationship to the benzamide carbonyl and the 2-chlorobenzyl group, which the patent SAR data indicate results in measurably different NaV1.7 potency and isoform selectivity profiles [1].

NaV1.7 inhibition Pain Sodium channel Benzamide SAR

Regioisomeric Differentiation: 4-Oxy vs. 3-Oxy Pyridazinyl-Benzamide Topology Determines Target Engagement Geometry

The target compound (CAS 1251658-88-4) is the 4-oxy regioisomer, bearing the 6-methylpyridazin-3-yl-oxy substituent at the para position of the benzamide phenyl ring. Its closest structural analog—the 3-oxy regioisomer, N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide—places the identical pyridazinyl-oxy group at the meta position . This positional isomerism fundamentally alters the three-dimensional geometry of the pharmacophore: the 4-oxy configuration projects the pyridazinyl ring along the para axis relative to the amide bond, while the 3-oxy configuration creates an angled projection that changes both the distance and angular relationship between the pyridazine heterocycle, the central phenyl ring, and the 2-chlorobenzyl tail. In the broader Genentech/Xenon benzamide patent SAR, positional isomerism of the heteroaryl-oxy attachment is demonstrated to be a key determinant of NaV1.7 inhibitory potency, with para-substituted variants occupying distinct potency ranges from their meta-substituted counterparts [1]. This geometric differentiation is non-trivial: it affects the compound's ability to productively occupy the NaV1.7 binding pocket as characterized by the patent X-ray crystallography data for related series members.

Regioisomerism Structure-activity relationship Benzamide Pyridazine

N-Substituent Specificity: 2-Chlorobenzyl vs. Alternative N-Substituted 4-((6-Methylpyridazin-3-yl)oxy)benzamide Analogs

Multiple analogs sharing the identical 4-((6-methylpyridazin-3-yl)oxy)benzamide core but differing in the benzamide N-substituent are commercially available as research compounds. These include the N-(pyridin-3-yl) variant , the N-(4-phenylthiazol-2-yl) variant (MW 388.45) , and the N-(1,3-benzothiazol-2-yl) variant (CAS 1251683-27-8) . The Genentech/Xenon patent SAR data explicitly demonstrate that the N-substituent is a primary driver of NaV1.7 inhibitory potency, with IC₅₀ values varying by more than 100-fold across different N-substituted variants within the same core scaffold [1]. The 2-chlorobenzyl group provides specific hydrophobic and halogen-bonding interactions within the NaV1.7 binding site that are not replicated by heteroaryl N-substituents such as pyridine or thiazole. The patent literature describes the 2-chlorobenzyl motif as occupying a lipophilic sub-pocket with the ortho-chloro substituent contributing to binding affinity through halogen-π interactions with aromatic residues in the channel pore region [1]. This specificity means that N-substituent substitution—even while retaining the identical 4-((6-methylpyridazin-3-yl)oxy)benzamide core—will produce a compound with quantitatively and functionally distinct NaV1.7 pharmacology.

N-substituent SAR Benzamide NaV1.7 Selectivity

Patent-Defined Intellectual Property Position: N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide Within the Genentech/Xenon NaV1.7 Inhibitor Estate

The target compound is structurally encompassed within the Markush claims of the Genentech/Xenon patent family (US-2015322002-A1, EP3074377B1, and related national filings) covering N-substituted benzamides as NaV1.7 inhibitors [1]. This patent estate, assigned jointly to Genentech, Inc. and Xenon Pharmaceuticals Inc., specifically claims compounds of general formula (I) wherein the benzamide nitrogen bears a substituted alkyl or cycloalkyl group (including 2-chlorobenzyl) and the central phenyl ring is substituted with a heteroaryl-oxy group (including 6-methylpyridazin-3-yl-oxy) [1]. The patent family has been prosecuted in multiple jurisdictions including the United States, Europe, and select international markets. For procurement scientists in industrial settings, this patent coverage has direct implications: the compound falls within a defined intellectual property space that may affect freedom-to-operate assessments for certain commercial applications, while simultaneously providing a well-characterized patent SAR context that supports the compound's use as a reference standard or tool compound within the NaV1.7 inhibitor field.

Patent landscape NaV1.7 inhibitor Freedom to operate Procurement compliance

N-(2-Chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide: Optimal Research and Industrial Application Scenarios Based on Evidence


NaV1.7 Target Engagement Studies and Pain Pharmacology Research

Given its structural position within the Genentech/Xenon NaV1.7 inhibitor patent SAR landscape, this compound is optimally deployed as a reference tool compound for NaV1.7 target engagement studies in pain pharmacology [1]. Its 2-chlorobenzyl N-substituent and 4-oxy pyridazinyl configuration define a specific pharmacophoric signature within the benzamide NaV1.7 inhibitor series, making the compound suitable for use as a benchmark comparator when evaluating novel NaV1.7 inhibitors or when probing the structure-activity relationships of N-substituted benzamides at this therapeutically important ion channel [1]. Researchers should verify the compound's NaV1.7 IC₅₀ in their specific assay system, as absolute potency values are assay-dependent.

Regioisomeric Selectivity Profiling: 4-Oxy vs. 3-Oxy Pyridazinyl-Benzamide Comparator Studies

This compound serves as the para-substituted (4-oxy) half of a matched molecular pair with its 3-oxy regioisomer (N-(2-chlorobenzyl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide) [1]. The two regioisomers share identical molecular formula, molecular weight, and substituent set, differing solely in the attachment position of the pyridazinyl-oxy group to the central phenyl ring. This matched pair enables rigorous assessment of how ring-positional isomerism affects NaV1.7 binding kinetics, isoform selectivity, and off-target pharmacology—a critical question for medicinal chemistry optimization programs targeting the NaV channel family .

N-Substituted Benzamide SAR Library Assembly for NaV Channel Drug Discovery

As a member of the 4-((6-methylpyridazin-3-yl)oxy)benzamide chemotype with a halogenated benzyl N-substituent, this compound anchors a position within a focused SAR library exploring N-substituent effects on NaV1.7 potency and selectivity [1]. When assembled alongside analogs bearing alternative N-substituents (e.g., pyridin-3-yl, thiazol-2-yl, benzothiazol-2-yl), this compound provides a critical data point for understanding how the ortho-chlorobenzyl motif contributes to NaV binding interactions through hydrophobic packing and halogen-π contacts [1]. Such SAR libraries are essential for computational model building and for training machine learning algorithms predicting NaV channel inhibitor activity.

Patent Landscape Analysis and Freedom-to-Operate Assessment in Industrial NaV1.7 Program

For industrial pharmaceutical research organizations conducting freedom-to-operate (FTO) analyses in the NaV1.7 inhibitor space, this compound serves as a representative structural probe for assessing the scope of the Genentech/Xenon N-substituted benzamide patent estate [1]. Its position within the Markush claims of US-2015322002-A1 and EP3074377B1 makes it a useful reference for evaluating whether novel, proprietary NaV1.7 inhibitors fall within or outside the claimed chemical space. Procurement of this compound as a comparator standard enables direct side-by-side testing against proprietary candidates to support patent non-infringement or invalidity positions.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.